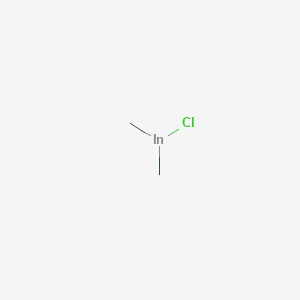

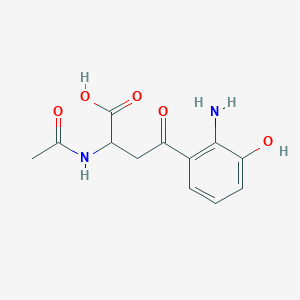

![molecular formula C9H8BrClN2O2 B082080 N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide CAS No. 13558-79-7](/img/structure/B82080.png)

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

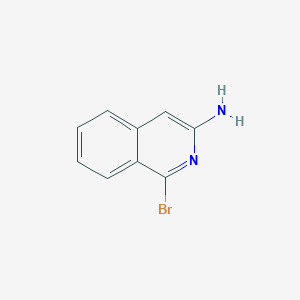

The molecular formula of “N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide” is C9H8BrClN2O2. Its average mass is 291.529 Da and its monoisotopic mass is 289.945770 Da .

Chemical Reactions Analysis

While specific chemical reactions involving “N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide” are not available, related compounds such as carbamates have been studied extensively. For instance, carbamates can be formed in situ and subsequently reacted with substituted phenols .

Scientific Research Applications

Synthesis of Functionalized Compounds

“N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide” is used in the synthesis of functionalized compounds. For instance, it was used in the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues . The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base .

Anti-Bacterial Activities

This compound has shown significant anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus . It was found to be particularly effective against NDM-positive bacteria A. baumannii as compared to various commercially available drugs .

Pharmacological Activities

Efforts have been made to study the pharmacological activities of newly synthesized derivatives of “N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide” to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

Computational Approach Validation

The anti-bacterial activities of this compound and its derivatives have been validated via a computational approach . Docking studies and MD simulations further validated it, expressing the active site and molecular interaction stability .

Chemical Industry

“N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide” is also used in the chemical industry. For example, it is used in the production of 4-(4-Bromophenylcarbamoyl)phenylboronic acid .

Research and Development

This compound is used in research and development processes in various scientific fields. Its properties and applications are continuously being explored to discover new uses and potential benefits .

properties

IUPAC Name |

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2O2/c10-6-1-3-7(4-2-6)12-9(15)13-8(14)5-11/h1-4H,5H2,(H2,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMWFJYEDNCJDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC(=O)CCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407048 |

Source

|

| Record name | N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-bromophenyl)carbamoyl]-2-chloroacetamide | |

CAS RN |

13558-79-7 |

Source

|

| Record name | N-[(4-Bromophenyl)carbamoyl]-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

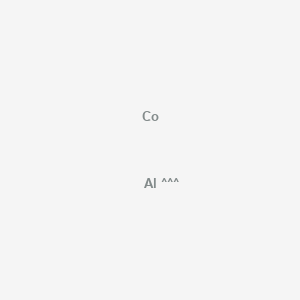

![4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B82012.png)

![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)